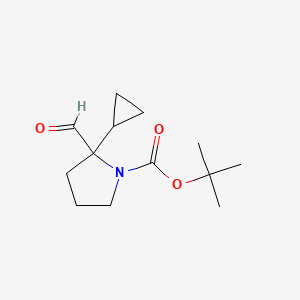

tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate

Description

tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound characterized by a cyclopropyl substituent and a formyl group at the 2-position of the pyrrolidine ring, with a tert-butyl carbamate protecting the nitrogen. The cyclopropyl group enhances steric and electronic effects, while the formyl group offers reactivity for further functionalization, such as nucleophilic additions or reductions. The tert-butyl carbamate (Boc) group provides stability under basic conditions and is cleavable under acidic conditions, making it a versatile scaffold for multi-step syntheses .

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-7-13(14,9-15)10-5-6-10/h9-10H,4-8H2,1-3H3 |

InChI Key |

ZYTZHLFMIBSTCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate is a common aldehyde intermediate used as a precursor for further functionalization.

- Cyclopropyl-containing reagents or cyclopropyl-substituted intermediates are introduced via nucleophilic addition or substitution reactions.

Synthetic Route Summary

Based on patent literature and synthetic reports, the typical preparation involves:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of tert-butyl 2-formylpyrrolidine-1-carboxylate | Starting from pyrrolidine derivatives, formylation at 2-position | Provides aldehyde intermediate with Boc protection |

| 2 | Introduction of cyclopropyl group | Reaction of aldehyde with cyclopropyl nucleophile or via reductive amination using cyclopropyl-substituted amines | Forms 2-cyclopropyl-2-formyl intermediate |

| 3 | Reductive amination or protection adjustments | Use of Pd/C catalyzed hydrogenation or hydrazine derivatives for amination | Refines substitution pattern and protects nitrogen |

| 4 | Purification and isolation | Chromatography or crystallization | Yields pure tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate |

Example from Literature

A representative procedure involves the reductive amination of tert-butyl (R)-2-formylpyrrolidine-1-carboxylate with a cyclopropyl-containing amine or equivalent nucleophile under mild conditions:

- The aldehyde (5 mmol scale) is dissolved in methanol.

- The cyclopropyl amine or cyclopropyl nucleophile is added.

- A reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation (Pd/C under H₂ atmosphere) is applied.

- Reaction is stirred at room temperature until completion (monitored by TLC).

- Workup includes filtration, solvent removal, and purification by flash chromatography.

This method yields the desired this compound with moderate to high yields (50–90%) depending on scale and conditions.

Catalytic Hydrogenation and Boc Protection

In some protocols, Boc protection is introduced or maintained during the synthesis by:

- Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

- Catalytic hydrogenation with Pd/C in ethanol under hydrogen pressure to reduce intermediates without removing Boc protection.

- Washing and drying steps to isolate the Boc-protected product as a solid or oil.

Analytical and Structural Confirmation

The synthesized compound is typically characterized by:

| Technique | Observations/Details |

|---|---|

| NMR Spectroscopy | ^1H NMR shows characteristic signals for formyl proton (~9–10 ppm), cyclopropyl protons (~0.5–1.5 ppm), Boc tert-butyl singlet (~1.4–1.5 ppm), and pyrrolidine ring protons. ^13C NMR confirms carbonyl carbons (formyl and Boc), cyclopropyl carbons, and ring carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular ion peak corresponding to C₁₃H₂₁NO₃, with sodium adducts observed at expected m/z values (e.g., 245.1266 Da for [M+Na]+). |

| Infrared Spectroscopy (IR) | Characteristic absorption bands for aldehyde C=O (~1700 cm⁻¹), carbamate C=O (~1690–1720 cm⁻¹), and N–H stretching (~3300 cm⁻¹). |

| Thin Layer Chromatography (TLC) | Used to monitor reaction progress; Rf values depend on solvent system but typically show clear separation from starting materials. |

Data Table: Typical Reaction Conditions and Yields

| Reaction Step | Scale (mmol) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination of aldehyde | 5 | Cyclopropyl amine, NaBH(OAc)₃, MeOH, RT | 56–90 | Mild conditions, moderate to high yield |

| Boc protection | 0.5–1 mol | Boc₂O, triethylamine, EtOH, Pd/C, H₂ (55 psi) | 90–95 | Efficient Boc protection and reduction |

| Purification | — | Flash chromatography (cHex/EtOAc mixtures) | — | Pure product isolated as solid or oil |

Summary and Expert Notes

- The preparation of This compound hinges on the selective functionalization of the 2-position of the pyrrolidine ring.

- Reductive amination is a key step to introduce the cyclopropyl substituent adjacent to the formyl group.

- Maintaining Boc protection throughout the synthesis is critical to ensure stability and ease of purification.

- Catalytic hydrogenation with Pd/C under mild hydrogen pressure is commonly employed to reduce intermediates without cleaving the Boc group.

- Analytical characterization by NMR, HRMS, and IR confirms the structure and purity of the final compound.

- Reported yields are generally good, with scalable procedures documented in patent literature and synthetic organic chemistry research.

This detailed synthesis framework provides a reliable foundation for researchers aiming to prepare this compound for use in medicinal chemistry, materials science, or as a synthetic intermediate.

Chemical Reactions Analysis

tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, comparisons are drawn with analogous pyrrolidine derivatives, focusing on structural motifs, reactivity, and applications.

Compound A: tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Features: A pyrrolidine ring with a Boc-protected nitrogen. Substituted with a pyridine moiety bearing bromine and dimethoxymethyl groups.

- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromopyridine unit .

Compound B: 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Key Features :

- Contains a silyl-protected hydroxymethyl group on pyrrolidine.

- Methoxy and bromine substituents on pyridine influence electronic properties.

- Applications : The silyl ether group offers orthogonal protection strategies, enabling selective deprotection in multi-step syntheses .

tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate

- Formyl group enables aldol condensations or reductive aminations, absent in Compounds A and B. Lacking halogen or heteroaromatic substituents, it is less suited for cross-coupling but more versatile in carbonyl chemistry.

Data Table: Structural and Functional Comparison

Biological Activity

tert-Butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate (CAS: 1935394-20-9) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its structure features a pyrrolidine ring with a cyclopropyl group and a formyl substituent, which influences its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .

Applications in Research

This compound is utilized in several scientific research areas:

- Enzyme Mechanisms : It aids in the study of enzyme mechanisms and protein-ligand interactions, providing insights into how enzymes function and how they can be inhibited or activated .

- Drug Development : The compound is under investigation for its potential use in drug development, particularly for synthesizing pharmaceutical compounds targeting various diseases .

Inhibition of Protein-Protein Interactions

Recent studies have highlighted the significance of this compound in inhibiting protein-protein interactions (PPIs), specifically the Keap1-Nrf2 interaction. This PPI is crucial for cellular defense against oxidative stress. Compounds that inhibit this interaction are being explored for treating diseases related to oxidative stress and inflammation .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the potency of compounds similar to this compound. These studies reveal that modifications to the macrocyclic structure can significantly impact binding affinity and inhibitory potency against target proteins . For instance, variations within the macrocyclic ring and substitutions on specific positions have led to enhanced inhibitory effects on the Keap1-Nrf2 PPI .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-cyclopropyl-2-formylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, leveraging the reactivity of the pyrrolidine core. Key methods include:

- Oxidation : Dess–Martin periodinane or OsO₄ under controlled conditions to introduce the formyl group .

- Cross-coupling : Pd(PPh₃)₄-mediated coupling with cyclopropane derivatives, requiring anhydrous dioxane and Cs₂CO₃ as a base .

- Nucleophilic substitution : Alkylation of pyrrolidine intermediates using NaH in THF at 0°C to install the cyclopropyl moiety .

Optimization Tips :

- Temperature control (<0°C for substitution; 45–60°C for coupling) minimizes side reactions.

- Purification via column chromatography (e.g., ethanol/chloroform gradients) improves purity .

| Reaction Type | Conditions | Key Reagents | Yield Range |

|---|---|---|---|

| Oxidation | RT, THF, 12 hrs | Dess–Martin periodinane | 60–75% |

| Cross-coupling | 80°C, dioxane, 24 hrs | Pd(PPh₃)₄, Cs₂CO₃ | 45–65% |

| Nucleophilic substitution | 0°C, THF, 2 hrs | NaH, cyclopropyl bromide | 70–85% |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropyl (δ 0.5–1.5 ppm) and formyl (δ 9.5–10.0 ppm) groups. Diastereotopic protons on the pyrrolidine ring confirm stereochemistry .

- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., m/z 283.1785 for C₁₄H₂₁NO₃) validates molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL software refines crystal structures .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of the pyrrolidine ring in cross-coupling or oxidation reactions?

The cyclopropyl group introduces steric hindrance and electronic effects:

- Steric Effects : Limits accessibility to the pyrrolidine nitrogen, reducing nucleophilic substitution rates by ~30% compared to non-cyclopropyl analogs .

- Electronic Effects : Enhances stability of transition states in Pd-mediated couplings, improving regioselectivity for para-substituted aryl halides .

- Oxidation Sensitivity : Cyclopropane ring strain increases susceptibility to ring-opening under strong oxidizing conditions (e.g., KMnO₄), requiring milder agents like Dess–Martin periodinane .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Contradictions arise from competing reaction pathways (e.g., epimerization during cross-coupling):

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to enforce enantioselectivity, achieving >90% ee .

- Temperature Control : Lower reaction temperatures (−20°C) suppress racemization .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to optimize stereochemical fidelity .

Q. How can computational tools predict biological activity or metabolic stability of this compound?

- Docking Studies (AutoDock Vina) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with cytotoxicity (IC₅₀) in cancer cell lines .

- MD Simulations (GROMACS) : Predict membrane permeability based on logP values (−0.5 to +1.2) .

Data Contradiction Analysis

Q. Why do reported yields for cross-coupling reactions vary significantly across studies?

Discrepancies stem from:

- Catalyst Loading : 2 mol% Pd(PPh₃)₄ vs. 5 mol% impacts turnover (45% vs. 65% yield) .

- Solvent Effects : Dioxane (polar aprotic) vs. THF (less polar) alters reaction kinetics .

- Impurity Profiles : Unreacted cyclopropyl intermediates (detected via LC-MS) inflate apparent yields .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.